molecular formula C22H23NO7 B1195412 dl-Narcotine CAS No. 35933-64-3

dl-Narcotine

Cat. No. B1195412
CAS RN: 35933-64-3
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.

Scientific Research Applications

  • Pharmacological Research and Drug Development : Research in pharmacology often focuses on understanding the actions, mechanisms, and applications of various substances, including alkaloids like dl-Narcotine. Studies explore the pharmacokinetics and pharmacodynamics of these compounds, contributing to the development of new therapeutic agents and understanding of their effects on the human body (Lin & Lu, 1997).

  • Drug Abuse and Addiction Research : The study of drug abuse often involves examining the effects of various substances, including narcotic alkaloids, on behavior, addiction, and neurological pathways. This area of research can provide insights into the broader implications and potential risks associated with the use of certain compounds (Campbell et al., 2020).

  • Chemotherapeutic Research : Some alkaloids are researched for their potential as chemotherapeutic agents. For instance, studies on noscapine, a structurally related compound to dl-Narcotine, have investigated its potential in cancer treatment, demonstrating the broader relevance of alkaloids in medicinal research (Vishvakarma et al., 2017).

  • Neurological and Psychiatric Research : Research in neurology and psychiatry often explores the effects of various substances, including dl-Narcotine and related compounds, on neurological pathways, cognition, and mental health. This research can lead to the development of treatments for a range of neurological and psychiatric conditions (Wang et al., 2014).

properties

CAS RN

35933-64-3

Product Name

dl-Narcotine

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1

InChI Key

AKNNEGZIBPJZJG-ZWKOTPCHSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Other CAS RN

6035-40-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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